1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
1-(2-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a thienopyridine scaffold fused with a pyrrolidine-2,5-dione moiety. The structure includes a 2-chloro substituent on the thienopyridine ring and a ketone-linked ethyl chain bridging to the pyrrolidine-dione group. Its molecular formula is C₁₃H₁₄ClN₂O₃S, with a molecular weight of 326.78 g/mol.
The thienopyridine core is a common pharmacophore in medicinal chemistry, often associated with modulation of adenosine receptors or enzyme inhibition. The pyrrolidine-2,5-dione group may enhance solubility or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
1-[2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-10-5-8-6-15(4-3-9(8)20-10)13(19)7-16-11(17)1-2-12(16)18/h5H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCBZPOREUZAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach begins with the chlorination of 6,7-dihydrothieno[3,2-c]pyridine. Subsequent steps include the introduction of the pyrrolidine-2,5-dione moiety and oxoethyl group through a series of nucleophilic substitution and condensation reactions. Reaction conditions often require precise control over temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may leverage large-scale batch or continuous flow processes. Industrial methods often involve optimized reaction conditions, including the use of specialized reactors, automated control systems, and high-throughput purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions including:
Oxidation
Reduction
Nucleophilic substitution
Electrophilic substitution
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing and reducing agents, nucleophiles such as amines and thiols, and electrophiles like alkylating agents. Reaction conditions can vary, but typical solvents include polar aprotic solvents like DMSO or DMF, with reactions conducted at ambient to elevated temperatures.
Major Products Formed: The major products formed from reactions of this compound depend on the specific reactants and conditions used. Oxidation reactions typically yield sulfoxides or sulfones, while nucleophilic substitutions can result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for a variety of functional group modifications, making it useful in the design of new chemical entities.
Biology: Biologically, 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is explored for its potential as a biochemical probe. Its ability to interact with specific molecular targets provides insights into cellular pathways and mechanisms.
Medicine: In medicine, this compound's potential therapeutic effects are investigated
Industry: Industrially, this compound is used in the development of specialized materials and compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and oxoethyl groups allow it to form covalent or non-covalent bonds with target molecules, thereby modulating their activity. This modulation can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one
This compound (CAS 2034553-05-2, C₁₆H₁₆ClNOS, MW 305.8 g/mol) shares the 2-chloro-thienopyridine backbone but substitutes the pyrrolidine-2,5-dione with a 3-phenylpropan-1-one group. Key differences include:
| Property | Target Compound | Analog (CAS 2034553-05-2) |
|---|---|---|
| Core Structure | Thienopyridine + pyrrolidine-2,5-dione | Thienopyridine + phenylpropanone |
| Molecular Weight | 326.78 g/mol | 305.8 g/mol |
| Functional Groups | Chloro, ketone, cyclic dicarboximide | Chloro, ketone, phenyl |
| Hypothesized Solubility | Higher (due to polar dione group) | Lower (hydrophobic phenyl group) |
The phenylpropanone analog lacks the polar pyrrolidine-dione moiety, likely reducing water solubility and altering bioavailability. The target compound’s cyclic dicarboximide may enhance binding to enzymes requiring polar interactions, such as GABA transaminase or cyclin-dependent kinases .
Pharmacological Potential (Hypothetical)
While direct data for the target compound are unavailable, analogs like CAS 2034553-05-2 suggest possible applications:
- Kinase Inhibition: Thienopyridines are known to inhibit kinases like JAK2 or Aurora kinases. The pyrrolidine-dione group may improve selectivity by occupying hydrophobic pockets in enzyme active sites.
Biological Activity
1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic effects, and associated case studies.
- Molecular Formula : C16H18ClNO6S
- Molecular Weight : 419.9 g/mol
- IUPAC Name : Methyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate; sulfuric acid
The compound acts primarily as an ADP receptor antagonist , similar to clopidogrel. It requires metabolic activation to exert its biological effects. The active metabolite irreversibly inhibits the binding of ADP to its receptor on platelets, leading to decreased platelet aggregation.
Key Findings:
- Metabolic Activation : The compound is metabolized in the liver to an active form that demonstrates significant antithrombotic properties. Studies have shown that hepatic metabolism is crucial for its efficacy .
- Inhibition Potency : The active metabolite exhibits potent inhibition of ADP-induced platelet aggregation with an IC50 value of approximately 1.8 µM .
Biological Activities
The compound has been studied for various biological activities:
Antithrombotic Activity
- Mechanism : It forms a disulfide bridge with a cysteine residue in the platelet ADP receptor, leading to irreversible inhibition.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited platelet aggregation in human samples, confirming its potential use in preventing thrombotic events.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit anticancer activities. For instance:
- Targeting CRBN : Similar compounds have been shown to bind cereblon (CRBN), mediating protein degradation pathways that inhibit tumor growth in multiple myeloma and other malignancies .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antithrombotic | Irreversible ADP receptor inhibition | |
| Anticancer | CRBN-mediated protein degradation | |
| Metabolic Activation | Requires hepatic metabolism for activation |
Research Findings and Case Studies
- Clopidogrel Comparison : A study compared the biological activity of this compound with clopidogrel, highlighting its unique metabolic pathway and efficacy in inhibiting platelet aggregation .
- In Vivo Studies : Further research is necessary to evaluate the in vivo effectiveness and safety profile of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
